
C.I. Acid Yellow 76
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Yellow 76, also known as Acid Yellow 76, is a synthetic dye with the chemical formula C23H19N4NaO7S2 and a molecular weight of 550.548 g/mol . It is commonly used in various industries for its vibrant yellow color and is known for its stability and solubility in water.
Preparation Methods
The synthesis of C.I. Acid Yellow 76 involves several steps. The primary synthetic route includes the diazotization of 4-aminophenol, followed by coupling with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The final step involves esterification with 4-methylbenzene-1-sulfonyl chloride to form the phenol hydroxyl ester . Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
C.I. Acid Yellow 76 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid group in the compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
C.I. Acid Yellow 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to differentiate cellular components.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products
Mechanism of Action
The mechanism of action of C.I. Acid Yellow 76 involves its interaction with specific molecular targets. The dye binds to proteins and other macromolecules, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
C.I. Acid Yellow 76 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 25
- C.I. Acid Yellow 17
- C.I. Acid Yellow 119 These compounds share similar structural features and applications but differ in their specific chemical properties and reactivity. C.I. Acid Yellow 76 is unique due to its specific molecular structure, which provides distinct color properties and stability .
Properties
CAS No. |
6359-88-2 |
|---|---|
Molecular Formula |
C23H19N4NaO7S2 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
sodium;4-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C23H20N4O7S2.Na/c1-15-3-11-21(12-4-15)36(32,33)34-19-9-5-17(6-10-19)24-25-22-16(2)26-27(23(22)28)18-7-13-20(14-8-18)35(29,30)31;/h3-14,26H,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
QZDJOVBYLCCCBJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B14120239.png)
![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120252.png)

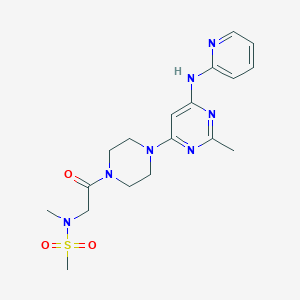
![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14120263.png)
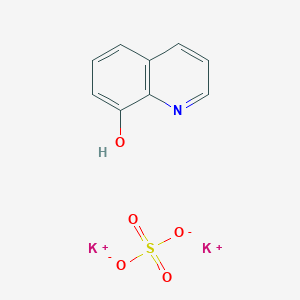
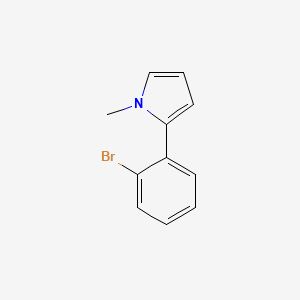
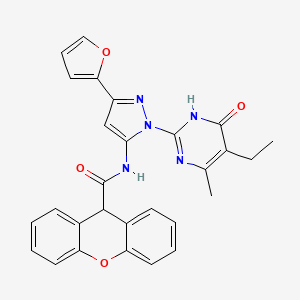

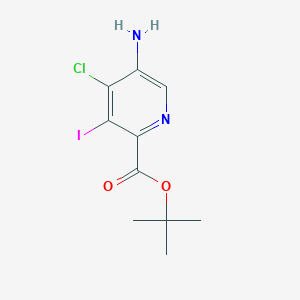
![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)
